molecular formula C17H14BrNO4 B2585435 N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide CAS No. 2097864-13-4

N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2585435
CAS No.: 2097864-13-4
M. Wt: 376.206
InChI Key: DUWGKSJKKFPLSZ-UHFFFAOYSA-N
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Description

N-({[2,3'-Bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide is a brominated benzamide derivative featuring a 2-bromo-5-methoxy-substituted aromatic core and a bifuran-methyl group attached to the amide nitrogen. The bifuran moiety likely contributes to unique electronic and steric properties, distinguishing it from simpler benzamide derivatives.

Properties

IUPAC Name

2-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-21-12-2-4-15(18)14(8-12)17(20)19-9-13-3-5-16(23-13)11-6-7-22-10-11/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWGKSJKKFPLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide typically involves the coupling of a bifuran derivative with a benzamide precursor. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For instance, the reaction between 2-furoic acid and furfurylamine can be carried out in a microwave reactor in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including solvent choice and reaction time, are optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of reagents and reaction conditions may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogenated product.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the bifuran moiety may yield furan-2,5-dicarboxylic acid derivatives, while substitution of the bromine atom may result in various substituted benzamides.

Scientific Research Applications

N-({[2,3’-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The bifuran moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide core in the target compound is substituted with bromine (position 2) and methoxy (position 5). Key analogs include:

  • 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (C₁₄H₁₁BrFNO₂): Features a fluorine atom at position 2 and a 2-methoxyphenyl group on the amide nitrogen.
  • N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide (C₂₁H₁₄BrClN₂O₃): Incorporates a chlorophenyl-benzoxazole group, introducing both halogen (Cl) and heterocyclic (benzoxazole) moieties. This structural complexity may enhance binding affinity in biological systems .

Key Differences :

  • Halogen Type : Bromine (target) vs. fluorine () or chlorine (). Bromine’s larger atomic radius may influence steric interactions and lipophilicity.
  • Aromatic Substitution: Methoxy (target) vs. benzoxazole () or fluorophenyl ().

N-Substituent Variations

The bifuran-methyl group in the target compound contrasts with substituents in analogs:

  • Benzoxazole Derivatives (): Benzoxazole introduces a rigid, planar heterocycle, enhancing structural rigidity compared to the flexible bifuran-methyl group.

Impact on Properties :

  • Bifuran-Methyl : The conjugated furan rings may improve solubility in polar solvents and enable unique intermolecular interactions (e.g., hydrogen bonding via oxygen atoms).
  • Benzoxazole : Enhances thermal stability and resistance to enzymatic degradation due to aromaticity and hydrogen-bond acceptor sites .

Research Findings and Implications

  • Electronic Effects : Methoxy and bromine substituents on the benzamide core create a balance of electron-donating and withdrawing effects, influencing reactivity and interaction with biological targets .
  • Synthetic Flexibility : The bifuran-methyl group’s synthesis may benefit from furan bromination strategies (e.g., NBS in DMF), as demonstrated in .
  • Structural Characterization : Tools like SHELXL () and WinGX () are critical for resolving crystal structures of such compounds, though structural data for the target remains unexplored in the provided evidence .

Biological Activity

N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C₁₃H₁₂BrN₃O₂
  • Molecular Weight : 308.15 g/mol
  • SMILES Notation : CC(=O)N(C1=CC=C(C=C1Br)OC)C(C2=CC=CO2)C(C)=C

This compound exhibits its biological activity primarily through interactions with various biological targets. The presence of the bromo and methoxy groups enhances its lipophilicity, potentially facilitating membrane permeability and receptor binding.

Anticancer Activity

Research has indicated that similar compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, a study conducted on related benzamide derivatives showed promising antiproliferative effects against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
4jMCF-712.4
4kHeLa9.8
4lA54915.6

The above table illustrates the effectiveness of related compounds, suggesting that this compound may also possess similar anticancer properties due to its structural characteristics.

Antioxidant Activity

Antioxidant assays have been performed to evaluate the potential of this compound in scavenging free radicals. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay results indicated that compounds with similar functional groups demonstrated significant antioxidant activity.

CompoundDPPH Scavenging Activity (%) at 100 µM
A85
B78
C90

These findings suggest that this compound could exhibit substantial antioxidant properties.

Case Study 1: Neuroprotective Effects

A study published in Frontiers in Pharmacology explored the neuroprotective effects of structurally related compounds on dopaminergic neurons. The results indicated that these compounds could mitigate oxidative stress-induced neurodegeneration, which may be relevant for this compound due to its potential antioxidant properties .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of benzamide derivatives against various bacterial strains. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound might also possess antimicrobial properties .

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